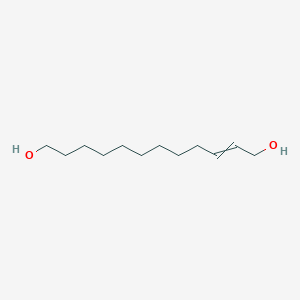

Dodec-2-ene-1,12-diol

Description

Contextualizing Aliphatic Unsaturated ω-Diols within Contemporary Organic Chemistry

Aliphatic unsaturated ω-diols are a class of organic molecules characterized by a linear carbon chain containing at least one carbon-carbon double bond and a hydroxyl group at each terminus. These compounds are of considerable interest in modern organic chemistry due to their dual functionality. The hydroxyl groups can participate in esterification and etherification reactions, while the double bond can undergo various addition reactions, polymerization, and metathesis. This dual reactivity allows for the synthesis of a wide array of complex molecules and polymers with tailored properties.

In the pursuit of greener and more sustainable chemical processes, there is a growing emphasis on utilizing bio-based resources. nottingham.ac.uk Aliphatic diols can be derived from renewable feedstocks, making them attractive building blocks for the synthesis of biodegradable polymers and other environmentally friendly materials. acs.org The presence of unsaturation within the diol chain provides a handle for further chemical modification, enabling the creation of functional materials with diverse applications.

The Significance of Dodec-2-ene-1,12-diol as a Versatile Monomer and Chemical Intermediate

This compound (DED) stands out as a particularly useful C12 diol. nottingham.ac.uk Its 12-carbon chain provides a balance of flexibility and hydrophobicity, while the specific placement of the double bond at the C-2 position influences its reactivity and the properties of its derivatives. As a monomer, DED is primarily used in polycondensation reactions with dicarboxylic acids or their derivatives to produce unsaturated polyesters. nottingham.ac.ukresearchgate.net The double bonds within the resulting polymer backbone can be subsequently cross-linked to form thermosetting resins or functionalized to introduce new properties.

The utility of DED extends beyond polymerization. It serves as a valuable intermediate in the synthesis of a variety of other organic compounds. The hydroxyl groups can be oxidized to form the corresponding dicarboxylic acid, dodec-2-enedioic acid, another important monomer. nottingham.ac.uk Furthermore, the double bond can be subjected to reactions such as epoxidation, hydrogenation, or hydroformylation to yield a range of difunctional molecules with specific functionalities.

Overview of Key Research Frontiers and Applications for this compound

The unique characteristics of this compound have positioned it at the forefront of several key research areas:

Sustainable Polymers: A significant area of research involves the use of DED in the synthesis of bio-based and biodegradable polyesters. nottingham.ac.uk In one study, DED was synthesized and used in polycondensation reactions with azelaic acid under supercritical conditions, demonstrating a more sustainable approach to polyester (B1180765) production. nottingham.ac.uk

Advanced Materials: The unsaturation in polymers derived from DED allows for the development of advanced materials. For instance, these unsaturated polyesters can be photocrosslinked to create networks with controlled physicochemical properties, making them suitable for applications such as drug delivery vehicles and tissue engineering scaffolds. researchgate.net

Functional Chemicals: Research is ongoing to explore the conversion of DED into other valuable chemicals. Its potential to be transformed into diacids, epoxides, and other difunctional compounds opens up avenues for producing a new generation of bio-based chemicals. nottingham.ac.uk

Chemical Compound Information

| Compound Name |

| This compound |

| Dodec-2-enedioic acid |

| Azelaic acid |

| 1,12-Dodecanediol (B52552) |

| Dodec-2-yne-1,12-diol (B14287328) |

| (E)-2-dodecen-1-ol |

| 1,2-Dodecanediol |

| 5,7-Dodecadiyne-1,12-diol |

| Dodec-2-ene |

Physicochemical Properties of Related Compounds

Properties

CAS No. |

57078-05-4 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

dodec-2-ene-1,12-diol |

InChI |

InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h7,9,13-14H,1-6,8,10-12H2 |

InChI Key |

ZDNBKCNLPGUEPK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCC=CCO)CCCCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dodec 2 Ene 1,12 Diol

Biosynthetic and Biocatalytic Pathways to Dodec-2-ene-1,12-diol and its Precursors

The biosynthesis of long-chain α,ω-diols from renewable feedstocks is a growing field of interest, offering a green alternative to traditional chemical synthesis. nih.gov While a direct biosynthetic pathway to this compound has not been extensively detailed in the literature, plausible routes can be constructed based on known enzymatic reactions and pathways for similar molecules.

Strategies Utilizing Biomass-Derived Feedstocks (e.g., Vernolic Acid)

Vernolic acid (12,13-epoxy-cis-9-octadecenoic acid), a major component of vernonia oil, presents a potential bio-based precursor for long-chain unsaturated diols. nih.gov The biosynthesis of diols from such epoxy fatty acids typically involves the action of epoxide hydrolases. nih.gov These enzymes catalyze the addition of water to the epoxide ring, resulting in the formation of a vicinal diol. nih.gov In the case of vernolic acid, this would yield 12,13-dihydroxy-9Z-octadecenoic acid. nih.gov

Further enzymatic transformations would be necessary to convert this intermediate into this compound. This could potentially involve a series of oxidation, decarboxylation, and reduction steps. For instance, ω-oxidation of the fatty acid chain could introduce a terminal hydroxyl group, followed by enzymatic cleavage of the carbon chain to yield a C12 fragment. While speculative, this approach aligns with the principles of utilizing biomass for the production of valuable chemicals.

Table 1: Potential Enzymatic Reactions in the Conversion of Vernolic Acid

| Step | Reaction | Enzyme Class | Potential Outcome |

| 1 | Epoxide Ring Opening | Epoxide Hydrolase | Formation of 12,13-dihydroxy-9Z-octadecenoic acid |

| 2 | Terminal Hydroxylation | Cytochrome P450 Monooxygenase | Introduction of a hydroxyl group at the ω-position |

| 3 | Carbon Chain Cleavage | Oxidative Enzymes | Cleavage to a C12 unsaturated diol precursor |

| 4 | Isomerization/Reduction | Isomerase/Reductase | Formation of this compound |

Enzyme-Mediated Transformations in this compound Synthesis

The direct enzymatic synthesis of long-chain diols from simpler precursors is an attractive strategy. Various enzyme classes have been explored for the production of α,ω-diols from fatty acids and alkanes. mdpi.com

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to catalyze the terminal and sub-terminal hydroxylation of alkanes and fatty acids. mdpi.com Engineered CYPs could potentially be used for the regioselective hydroxylation of a dodecene precursor at the C1 and C12 positions. Specifically, enzymes from the CYP153A family are known for their ω-hydroxylation activity on saturated and unsaturated fatty acids. mdpi.com

Lipases: Lipases are versatile enzymes often used in the synthesis of polyesters through the condensation of diols and dicarboxylic acids. wikipedia.org They can also be employed in the hydrolysis of esters to release diols. In a synthetic route starting from a suitable diester of dodec-2-ene-dioic acid, a lipase (B570770) could be used for the final hydrolysis step to yield this compound.

Reductases: Carboxylic acid reductases (CARs) and alcohol dehydrogenases (ADHs) are crucial for the conversion of dicarboxylic acids to diols. mdpi.com A biosynthetic pathway could be designed in a microbial host like Escherichia coli where a dodec-2-ene-dioic acid precursor is converted to the corresponding diol through the action of these reductive enzymes. nih.gov

Table 2: Key Enzymes in the Biocatalytic Synthesis of Long-Chain Diols

| Enzyme Class | Function | Relevance to this compound Synthesis |

| Cytochrome P450 Monooxygenases | Terminal and sub-terminal hydroxylation | Introduction of hydroxyl groups at C1 and C12 of a dodecene backbone. |

| Lipases | Esterification and hydrolysis | Final hydrolysis step from a diester precursor or in polymerization applications. |

| Carboxylic Acid Reductases | Reduction of carboxylic acids to aldehydes | Key step in the conversion of a dicarboxylic acid precursor to a diol. |

| Alcohol Dehydrogenases | Reduction of aldehydes to alcohols | Final reduction step in a biosynthetic pathway to the diol. |

Chemo- and Stereoselective Chemical Synthesis of this compound

The chemical synthesis of this compound requires precise control over both the position and the geometry of the double bond, as well as the regioselective introduction of the two hydroxyl groups.

Control of Olefin Geometry (E/Z Isomerism)

The geometry of the double bond at the C2 position is a critical aspect of the synthesis of this compound, as E and Z isomers can exhibit different physical and chemical properties. Stereoselective synthesis of either the E or Z isomer is a significant challenge in organic synthesis.

Several modern synthetic methods can be employed to control the stereochemistry of the double bond:

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of E-alkenes with high selectivity. By reacting a stabilized phosphonate (B1237965) ylide with an aldehyde, the thermodynamically more stable E-isomer is predominantly formed. Conversely, the use of unstabilized ylides in the standard Wittig reaction often favors the formation of the Z-alkene.

Alkyne Reduction: The partial reduction of a dodec-2-yne-1,12-diol (B14287328) precursor can provide access to either the E or Z isomer. The use of dissolving metal reduction (e.g., sodium in liquid ammonia) typically yields the trans-(E)-alkene, while catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) affords the cis-(Z)-alkene.

Olefin Metathesis: Cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes can also be used to construct the C=C double bond with a degree of stereocontrol, depending on the catalyst and reaction conditions chosen.

Regioselective Functionalization of Long-Chain Hydrocarbons

The introduction of hydroxyl groups at the terminal positions (C1 and C12) of a dodecene backbone requires highly regioselective reactions.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of a terminal alkene. To synthesize this compound, one could start with a precursor containing a terminal double bond at one end and an internal double bond at the C2 position. Selective hydroboration of the terminal double bond followed by oxidation would yield the primary alcohol at C12. The hydroxyl group at C1 can be introduced from a starting material already containing this functionality.

Allylic Oxidation: The introduction of the hydroxyl group at the C1 position can be envisioned through an allylic oxidation of a dodec-11-en-1-ol precursor. Reagents such as selenium dioxide are known to effect allylic hydroxylation. However, controlling the regioselectivity of this reaction can be challenging.

From α,ω-Dienes: A synthetic strategy starting from 1,11-dodecadiene (B1329416) could involve the selective functionalization of both terminal double bonds. For instance, a selective hydroboration-oxidation of one double bond, followed by protection of the resulting alcohol, and subsequent functionalization of the other double bond could be a viable, albeit multi-step, approach.

Sustainable and Green Chemical Approaches for this compound Production

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign methodologies. The production of this compound can benefit from the application of green chemistry principles.

One promising approach is the use of supercritical carbon dioxide (scCO₂) as a reaction solvent. Supercritical CO₂ is non-toxic, non-flammable, and readily available. Its properties, such as density and solvent power, can be tuned by adjusting temperature and pressure. acs.org This allows for the optimization of reaction conditions to favor desired products and can facilitate product separation, as CO₂ can be easily removed by depressurization. acs.org The direct polymerization of CO₂ and diols has been demonstrated, highlighting the potential of CO₂ as both a solvent and a C1 feedstock. nih.gov While the synthesis of this compound in scCO₂ has not been specifically reported, the selective mono-protection of terminal diols has been achieved in this medium, suggesting its potential for selective transformations of diols. acs.org

Other green chemistry approaches applicable to the synthesis of this compound include:

Catalysis: The use of catalytic amounts of reagents, particularly non-toxic and recyclable catalysts, is a cornerstone of green chemistry. This includes both biocatalysts (enzymes) and chemocatalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: As discussed in the biosynthetic section, starting from biomass-derived materials like vernolic acid is a key strategy for sustainable chemical production. oup.com

Table 3: Comparison of Synthetic Approaches

| Approach | Advantages | Disadvantages |

| Biosynthesis | Utilizes renewable feedstocks, mild reaction conditions, high selectivity. | Complex pathway development, potentially low yields. |

| Chemo-synthesis | High yields, well-established reactions. | Often relies on harsh reagents, may generate significant waste, stereocontrol can be challenging. |

| Green Chemistry | Environmentally friendly, reduced waste, potential for easier purification. | May require specialized equipment (e.g., for scCO₂), catalyst development can be complex. |

Chemical Reactivity and Polymerization of Dodec 2 Ene 1,12 Diol

Polycondensation of Dodec-2-ene-1,12-diol for Polyester (B1180765) Synthesis

The presence of two hydroxyl groups allows this compound to act as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce unsaturated polyesters. These polymers are of interest due to the potential for post-polymerization modification of the double bond within the polymer backbone.

The mechanism of polyesterification involving this compound follows the general principles of step-growth polymerization. The reaction proceeds through the nucleophilic attack of a hydroxyl group from the diol on the carbonyl carbon of a dicarboxylic acid or its ester derivative. This is typically followed by the elimination of a small molecule, such as water or an alcohol, to form an ester linkage. The process is repeated to build the polymer chain.

The reactivity of the primary and secondary hydroxyl groups in this compound may differ, potentially influencing the polymerization kinetics and the resulting polymer structure. The internal double bond is generally stable under typical polycondensation conditions but can be susceptible to side reactions at very high temperatures or in the presence of certain catalysts.

Various catalytic systems can be employed for the synthesis of polyesters from this compound, with a growing emphasis on environmentally benign methods.

Lipase-Catalyzed Polycondensation: Enzymatic catalysis using lipases, such as Candida antarctica Lipase (B570770) B (CALB), offers a green alternative to traditional metal-based catalysts. researchgate.netresearchgate.netpsecommunity.org Lipases can effectively catalyze esterification reactions under mild conditions, which helps to preserve the integrity of the double bond in the monomer. psecommunity.org The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the hydroxyl group of the diol. This method is particularly advantageous for the polymerization of unsaturated monomers as it minimizes the risk of side reactions like crosslinking. psecommunity.org

Organocatalysis: Non-metallic organic molecules can also be used to catalyze polyester synthesis. These catalysts, which include Brønsted acids, Lewis bases, and bifunctional systems, can activate either the carboxylic acid or the alcohol monomer to facilitate esterification. Organocatalysis provides a metal-free route to polyesters, avoiding potential contamination of the final product with metal residues.

Metal-Based Catalysts: Conventional catalysts such as tin or titanium compounds are also effective for the polycondensation of this compound. mdpi.com For instance, tin-based catalysts, including organotin oxides and organostannoic acids, are known to promote the formation of polyesters from diols and dicarboxylic acids. google.com

Table 1: Comparison of Catalytic Systems for Polyester Synthesis

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Lipases | Candida antarctica Lipase B (CALB) | Mild reaction conditions, high selectivity, environmentally friendly | Higher cost, potential for enzyme denaturation |

| Organocatalysts | Brønsted acids, Lewis bases | Metal-free products, tunable reactivity | Can require higher catalyst loadings |

| Metal-based | Tin compounds, Titanium alkoxides | High activity, well-established | Potential metal contamination, harsh reaction conditions |

Bulk Polymerization: This method involves carrying out the polycondensation in the absence of a solvent, with the molten monomers acting as the reaction medium. It is an industrially preferred method due to its high productivity and reduced environmental impact from solvent waste. The reaction is typically conducted at elevated temperatures and under vacuum to facilitate the removal of the condensation byproduct (e.g., water), thereby driving the equilibrium towards polymer formation. For this compound, bulk polymerization would require careful temperature control to prevent thermal degradation or unwanted side reactions involving the double bond.

Supercritical Fluid Polymerization: The use of supercritical fluids, such as carbon dioxide, as a reaction medium offers several advantages. Supercritical CO2 is an excellent solvent for the removal of small molecule byproducts, effectively shifting the polymerization equilibrium to favor high molecular weight polymer formation. It also allows for lower reaction temperatures compared to bulk polymerization, which is beneficial for preserving the structure of the unsaturated monomer.

Derivatization Reactions of Hydroxyl Groups in this compound

The hydroxyl groups of this compound can undergo various derivatization reactions to modify its properties or to prepare it for subsequent transformations. Common derivatizing agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates. researchgate.net These reactions typically convert the hydroxyl groups into esters, carbonates, or urethanes, which can alter the solubility, reactivity, and physical state of the molecule. For analytical purposes, derivatization is often employed to enhance the detection of the molecule in techniques like HPLC and GC. researchgate.net

Olefin Functionalization and Transformations of the Dodec-2-ene Moiety

The internal double bond in this compound is a key site for a variety of functionalization reactions, allowing for the introduction of new chemical moieties and the synthesis of a diverse range of derivatives.

Common olefin functionalization reactions include:

Epoxidation: Reaction with peroxy acids yields an epoxide, a versatile intermediate for further reactions.

Dihydroxylation: This reaction converts the double bond into two adjacent hydroxyl groups, leading to the formation of a tetrol. nih.gov

Halogenation: The addition of halogens (e.g., Br2, Cl2) across the double bond results in a dihalo-derivative.

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can lead to the formation of aldehydes.

The double bond in this compound can be selectively hydrogenated to yield the corresponding saturated diol, 1,12-dodecanediol (B52552). This transformation is typically achieved using heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The selectivity of the hydrogenation is crucial to avoid the hydrogenolysis of the hydroxyl groups. The reaction conditions, including catalyst type, solvent, temperature, and hydrogen pressure, can be optimized to achieve high yields of the desired saturated diol. researchgate.netresearchgate.net The selective hydrogenation of the alkene functionality allows for the synthesis of saturated polyesters from an unsaturated precursor, providing a route to modify polymer properties post-polymerization.

Epoxidation and Dihydroxylation of the Alkene

The internal double bond in this compound is susceptible to oxidation reactions, leading to the formation of epoxides and diols. These reactions are fundamental in organic synthesis for introducing new functional groups and stereocenters.

Epoxidation

The conversion of the alkene in this compound to an epoxide (an oxirane ring) can be accomplished using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond in a concerted mechanism. This transformation yields 10-(oxiran-2-yl)decane-1,10-diol. The presence of the terminal hydroxyl groups can influence the stereoselectivity of the epoxidation through hydrogen bonding with the reagent. wikipedia.org

Dihydroxylation

Dihydroxylation involves the addition of two hydroxyl groups across the double bond, converting this compound into dodecane-1,2,3,12-tetrol. This can be achieved through two primary stereochemical pathways: syn-dihydroxylation and anti-dihydroxylation. libretexts.orglibretexts.org

Anti-dihydroxylation is typically a two-step process. First, the alkene is epoxidized as described above. The resulting epoxide is then subjected to acid-catalyzed ring-opening with water as a nucleophile. libretexts.org This process results in the two hydroxyl groups being added to opposite faces of the original double bond.

Syn-dihydroxylation results in the addition of both hydroxyl groups to the same face of the double bond. This is commonly achieved using reagents like osmium tetroxide (OsO₄), often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (KMnO₄). wikipedia.orgorganic-chemistry.org The reaction proceeds through a cyclic intermediate, such as an osmate ester, which is then hydrolyzed to give the vicinal diol. wikipedia.org

The table below summarizes typical reagents and expected stereochemical outcomes for these oxidation reactions on the alkene moiety of this compound.

| Reaction | Reagent(s) | Typical Conditions | Product | Stereochemical Outcome |

|---|---|---|---|---|

| Epoxidation | m-CPBA | Inert solvent (e.g., CH₂Cl₂) | 10-(Oxiran-2-yl)decane-1,10-diol | N/A (epoxide formation) |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ (aq) | Two-step: Epoxidation followed by acid-catalyzed hydrolysis | Dodecane-1,2,3,12-tetrol | Anti-addition |

| Syn-Dihydroxylation | OsO₄ (catalytic), NMO | Solvent mixture (e.g., acetone/water) | Dodecane-1,2,3,12-tetrol | Syn-addition |

| Syn-Dihydroxylation | Cold, dilute, alkaline KMnO₄ | Aqueous, low temperature | Dodecane-1,2,3,12-tetrol | Syn-addition |

Olefin Metathesis in this compound Chemistry

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes like those developed by Grubbs and Schrock. organic-chemistry.orgmasterorganicchemistry.com For bifunctional molecules, this reaction can lead to polymerization.

A relevant type of olefin metathesis for polymerization is Acyclic Diene Metathesis (ADMET). ADMET is a step-growth condensation polymerization where α,ω-dienes (molecules with a double bond at each end) react to form a polymer and a small, volatile byproduct like ethylene, which drives the reaction to completion. wikipedia.org

This compound, having only one internal double bond, is not an α,ω-diene and therefore cannot directly undergo ADMET polymerization. wikipedia.org To be used in ADMET, its terminal hydroxyl groups would first need to be functionalized with a terminal alkene, for example, through esterification with 10-undecenoic acid.

However, the internal double bond of this compound can participate in other forms of olefin metathesis, such as self-metathesis or cross-metathesis with other alkenes. In a self-metathesis reaction catalyzed by a Grubbs catalyst, two molecules of this compound would react to form an equilibrium with 2-butene and a C22 diol containing a central double bond. This is a redistribution reaction rather than a polymerization.

The success of olefin metathesis reactions depends heavily on the catalyst used. Ruthenium-based catalysts, particularly the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance and stability. organic-chemistry.orgsigmaaldrich.com

The following table outlines representative catalysts and conditions for olefin metathesis reactions that could involve substrates similar to this compound.

| Catalyst Type | Common Name | Key Features | Typical Reaction |

|---|---|---|---|

| Ruthenium-based | Grubbs' First Generation Catalyst | Good functional group tolerance, commercially available. | Ring-closing metathesis (RCM), Cross-metathesis (CM) |

| Ruthenium-based | Grubbs' Second Generation Catalyst | Higher activity than 1st gen, effective for less reactive alkenes. | RCM, CM, ADMET polymerization |

| Ruthenium-based | Hoveyda-Grubbs' Second Generation Catalyst | High stability, allows for catalyst recovery and reuse in some cases. | RCM, CM, ADMET polymerization |

Advanced Spectroscopic and Characterization Techniques for Dodec 2 Ene 1,12 Diol and Its Polymeric Materials

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of Dodec-2-ene-1,12-diol provide a definitive fingerprint of its molecular structure. By analyzing the chemical shifts, signal multiplicities, and integration values, a complete structural assignment can be made and the purity of the sample can be assessed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The olefinic protons (–CH=CH–) are the most downfield, typically appearing in the range of 5.3–6.2 ppm. nih.gov The protons of the hydroxymethylene groups (–CH₂–OH) adjacent to the double bond and at the terminus of the alkyl chain would also exhibit characteristic chemical shifts, generally in the 3.5–4.5 ppm region. researchgate.net The allylic protons (–CH₂–C=C) would be found further upfield, around 2.0 ppm, while the large number of methylene protons in the long aliphatic chain would produce a complex multiplet in the 1.2–1.6 ppm range. The hydroxyl protons themselves would give rise to a broad signal whose chemical shift is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum offers complementary information. udel.edu The carbons of the double bond (C2 and C3) would be the most deshielded of the non-oxygenated carbons, with chemical shifts typically in the 120–140 ppm range. libretexts.org The carbons bearing the hydroxyl groups (C1 and C12) would appear in the 60–70 ppm region. The remaining methylene carbons of the long alkyl chain would give a series of signals between 20 and 40 ppm. The number of distinct signals in the ¹³C NMR spectrum can confirm the number of non-equivalent carbon atoms, providing a measure of the molecule's symmetry and purity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Notes |

| H1 | ~3.6 | C1: ~63 | Protons and carbon of the terminal hydroxymethylene group. |

| H2 | ~5.5-5.8 | C2: ~125-135 | Vinylic proton and carbon adjacent to the C1 hydroxymethylene group. |

| H3 | ~5.5-5.8 | C3: ~125-135 | Vinylic proton and carbon adjacent to the C4 methylene group. |

| H4 | ~2.0 | C4: ~32 | Allylic protons and carbon. |

| H5-H11 | ~1.2-1.6 | C5-C11: ~25-30 | Methylene protons and carbons of the aliphatic chain. |

| H12 | ~4.1 | C12: ~68 | Protons and carbon of the hydroxymethylene group at the double bond. |

| OH | Variable | - | Hydroxyl protons, broad signal. |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and stereochemistry.

The geometry of the double bond in this compound, whether it is the cis (Z) or trans (E) isomer, can be determined from the ¹H NMR spectrum by examining the coupling constant (J-value) between the two vinylic protons (H2 and H3). The magnitude of this coupling is dependent on the dihedral angle between the protons.

For the trans isomer, the vinylic protons are anti-periplanar, resulting in a large coupling constant, typically in the range of 12–18 Hz. In contrast, the cis isomer will exhibit a smaller coupling constant, usually between 6 and 12 Hz. This significant difference in the J-value allows for a definitive assignment of the double bond stereochemistry.

Mass Spectrometry (MS) Techniques for Molecular Integrity

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be employed.

The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) or a pseudomolecular ion peak, such as [M+H]⁺ or [M+Na]⁺, which would confirm the molecular weight of 200.32 g/mol . The fragmentation pattern can provide valuable structural information. mdpi.comnih.gov Cleavage adjacent to the hydroxyl groups would be expected, leading to the loss of water (H₂O) or formaldehyde (CH₂O). Fragmentation of the long alkyl chain would produce a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (–CH₂–) groups. The position of the double bond can also influence the fragmentation pattern, with characteristic cleavages at the allylic positions. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. google.com The resulting spectra provide a unique "fingerprint" based on the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200–3600 cm⁻¹, which is characteristic of the O–H stretching vibration of the hydroxyl groups. researchgate.netresearchgate.net The C–H stretching vibrations of the aliphatic methylene groups would appear as sharp peaks between 2850 and 3000 cm⁻¹. libretexts.org The C=C double bond stretching vibration is expected to produce a weaker absorption around 1640–1680 cm⁻¹. libretexts.org The C–O stretching vibrations of the primary and secondary alcohol groups would be observed in the fingerprint region, between 1000 and 1200 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. researchgate.net Therefore, the C=C stretching vibration of the double bond in this compound would give a strong signal in the Raman spectrum, typically around 1650–1670 cm⁻¹. acs.orgacs.org The C-C and C-H vibrations of the long alkyl chain would also be Raman active. The O-H stretch is generally a weak and broad band in Raman spectra.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O–H | 3200–3600 (strong, broad) | Weak | Stretching |

| C–H (sp³) | 2850–3000 (strong) | 2850–3000 (strong) | Stretching |

| C–H (sp²) | 3010–3095 (medium) | 3010–3095 (medium) | Stretching |

| C=C | 1640–1680 (weak to medium) | 1650–1670 (strong) | Stretching |

| C–O | 1000–1200 (strong) | Weak | Stretching |

X-ray Diffraction (XRD) and Crystallography of this compound and its Derivatives

X-ray diffraction is the primary technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD study of this compound, if suitable crystals can be grown, would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the nature of the intermolecular interactions, particularly the hydrogen bonding network established by the hydroxyl groups.

Thermal Analysis of this compound Derived Polymers (DSC, TGA)

When this compound is used as a monomer in polymerization reactions, for example, in the synthesis of polyesters or polyurethanes, the thermal properties of the resulting polymers are of critical importance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques used for this characterization. kohan.com.tw

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a polymer derived from this compound, a DSC thermogram would reveal key thermal transitions. The glass transition temperature (Tg) would be observed as a step change in the baseline, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. If the polymer is semi-crystalline, a melting endotherm (Tm) would be seen at a higher temperature. The presence of the double bond in the polymer backbone can potentially be used for cross-linking, which would significantly affect the thermal properties, generally increasing the Tg and improving the thermal stability. core.ac.uk

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This technique is used to assess the thermal stability of the polymer and to study its decomposition profile. A TGA curve for a this compound-based polymer would show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass (char yield). The decomposition of aliphatic polyesters typically begins with random scission of the ester linkages. dtic.milresearchgate.net The presence of unsaturation in the polymer backbone may influence the degradation pathway and the thermal stability of the material.

Interactive Data Table: Expected Thermal Analysis Data for a Hypothetical Polyester (B1180765) from this compound and a Diacid

| Thermal Property | Technique | Expected Observation | Significance |

| Glass Transition Temperature (Tg) | DSC | Step change in heat flow | Indicates the transition from a glassy to a rubbery state. |

| Melting Temperature (Tm) | DSC | Endothermic peak | Present if the polymer is semi-crystalline. |

| Crystallization Temperature (Tc) | DSC | Exothermic peak (on cooling) | Indicates the temperature at which the polymer crystallizes from the melt. |

| Onset of Decomposition | TGA | Temperature at which mass loss begins | A measure of the thermal stability of the polymer. |

| Char Yield | TGA | Percentage of mass remaining at high temperature | Indicates the amount of non-volatile residue. |

Chromatographic Techniques for Purity and Molecular Weight Distribution (e.g., GPC for Polymers)

Chromatographic techniques are indispensable in the synthesis and characterization of this compound and its polymeric materials. Gas Chromatography (GC) is a primary method for assessing the purity of the monomer, while Gel Permeation Chromatography (GPC) is the standard for determining the molecular weight distribution of the resulting polymers.

Purity Analysis of this compound via Gas Chromatography (GC)

The purity of the this compound monomer is critical as impurities can significantly affect polymerization reactions and the final properties of the polymer. Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a powerful technique for separating and quantifying components in a volatile sample.

For long-chain diols like this compound, a high-temperature capillary GC is employed. The selection of the stationary phase is crucial for achieving good separation. A mid-polarity column is often suitable for the analysis of unsaturated fatty diols. The diol is typically derivatized, for instance, by silylation, to increase its volatility and improve peak shape.

The purity is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks. A high-purity monomer is essential for achieving high molecular weight polymers with predictable properties.

Table 1: Illustrative GC Parameters for Purity Analysis of a Long-Chain Unsaturated Diol

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table represents typical starting parameters for the GC analysis of a long-chain unsaturated diol and may require optimization for this compound.

Molecular Weight Distribution of Poly(this compound) by Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used method for determining the molecular weight distribution of polymers. This technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the GPC column faster than smaller molecules.

The analysis of polyesters derived from this compound provides key information about the success of the polymerization reaction. The primary parameters obtained from GPC are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A higher molecular weight generally corresponds to better mechanical properties of the polymer. The PDI provides a measure of the breadth of the molecular weight distribution; a value close to 2 is typical for polycondensation reactions.

Research on polyesters synthesized from the saturated analogue, 1,12-dodecanediol (B52552), has shown that high weight-average molecular weights, often exceeding 60,000 g/mol , can be achieved. researchgate.net Similarly, studies on unsaturated polyesters from other diols have reported the synthesis of high molecular weight polymers. For instance, polyesters based on cis-2-butene-1,4-diol have reached weight-average molecular weights of up to 79.5 kDa.

Table 2: Representative GPC Data for Polyesters Derived from Long-Chain Diols

| Polymer Sample | Diacid Comonomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly(1,12-dodecylene adipate) | Adipic Acid | 31,600 | 66,360 | 2.10 |

| Poly(1,12-dodecylene suberate) | Suberic Acid | 35,400 | 74,340 | 2.10 |

| Poly(1,12-dodecylene sebacate) | Sebacic Acid | 38,200 | 79,460 | 2.08 |

| Poly(1,12-dodecylene dodecanedioate) | Dodecanedioic Acid | 40,100 | 84,210 | 2.10 |

Data in this table is based on polyesters synthesized from 1,12-dodecanediol, the saturated analogue of this compound, and serves as an illustrative example of expected molecular weight ranges. researchgate.net

The choice of eluent and column set is critical for accurate GPC analysis. Tetrahydrofuran (THF) is a common eluent for polyesters, and a set of columns with a range of pore sizes is used to effectively separate the polymer chains. Calibration is typically performed using polystyrene standards, and the reported molecular weights are relative to these standards.

Computational and Theoretical Investigations of Dodec 2 Ene 1,12 Diol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like Dodec-2-ene-1,12-diol. mdpi.comresearchgate.net DFT methods model the electron density to describe the properties of multi-electron systems, providing a balance between computational cost and accuracy. mdpi.com

For this compound, DFT calculations can determine key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential around the oxygen atoms of the hydroxyl groups, indicating their propensity to act as hydrogen bond donors or nucleophiles. The carbon-carbon double bond would also exhibit a region of high electron density.

Natural Bond Orbital (NBO) analysis is another technique that can be employed to study intramolecular interactions, such as charge transfer and hydrogen bonding. mdpi.com This analysis provides detailed information about the delocalization of electron density between filled and unfilled orbitals, which can help in understanding the stability of certain molecular conformations.

Table 1: Hypothetical Electronic Properties of this compound Calculated via DFT

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to its long carbon chain and multiple rotatable bonds, this compound can adopt a vast number of conformations. Molecular modeling and molecular dynamics (MD) simulations are essential for exploring the conformational landscape and understanding the interplay of forces that govern its three-dimensional structure. mdpi.com

Conformational analysis of similar diols, such as ethane-1,2-diol, has shown that intramolecular hydrogen bonding can significantly influence the stability of different conformers. nih.govpearson.com In the case of this compound, the two terminal hydroxyl groups can potentially form an intramolecular hydrogen bond, leading to a more compact, cyclic-like conformation. The stability of such a conformation would depend on the balance between the favorable energy of the hydrogen bond and the steric strain introduced by the folding of the carbon chain.

Molecular dynamics simulations can model the behavior of the molecule over time, providing insights into its flexibility and the accessibility of different conformational states. mdpi.com By simulating the molecule in different environments, such as in a vacuum or in a solvent, it is possible to assess the influence of intermolecular interactions on its conformation. For example, in a polar solvent, intermolecular hydrogen bonds with solvent molecules might compete with intramolecular hydrogen bonding.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Intramolecular H-bond |

|---|---|---|---|

| Extended | 0.0 | 180 (C4-C5-C6-C7) | No |

| Bent (H-bonded) | -2.5 | 60 (C4-C5-C6-C7) | Yes |

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties of this compound from first principles (ab initio). These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of the molecule.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can be simulated by calculating the harmonic vibrational frequencies. These calculations can help in assigning the observed spectral bands to specific molecular motions. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl groups, the C=C stretching of the double bond, and various C-H and C-C stretching and bending modes. The formation of an intramolecular hydrogen bond would be expected to cause a noticeable shift in the O-H stretching frequency.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with a high degree of accuracy. By computing the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign the resonances to specific atoms.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Comments |

|---|---|---|

| IR: O-H Stretch (free) | 3650 cm⁻¹ | Typical for non-hydrogen-bonded hydroxyls. |

| IR: O-H Stretch (H-bonded) | 3450 cm⁻¹ | Red-shifted due to intramolecular H-bonding. |

| ¹³C NMR: C2 | 125 ppm | Olefinic carbon. |

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, this approach can be used to study various potential reactions, such as oxidation, dehydration, or cyclization.

For instance, the dehydration of a 1,2-diol can proceed through different mechanistic pathways. nih.gov Theoretical calculations can be used to map out the potential energy surface for such a reaction, identifying the most likely pathway by comparing the activation barriers of different proposed mechanisms. The geometries of the transition states can be optimized, providing a detailed picture of the bond-breaking and bond-forming processes.

Similarly, the oxidation of the hydroxyl groups or the double bond can be modeled. By calculating the reaction energies and activation barriers for different oxidizing agents and conditions, it is possible to predict the likely products and optimize the reaction conditions. These theoretical investigations can provide valuable insights that guide experimental work.

Table 4: Hypothetical Reaction Pathway Analysis for an Intramolecular Cyclization of this compound

| Reaction Step | ΔE (kcal/mol) | Activation Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactant | 0 | - | Starting this compound |

| Transition State 1 | 25 | 25 | Formation of a cyclic ether |

| Intermediate | -5 | - | Cyclic ether intermediate |

| Transition State 2 | 15 | 20 | Ring opening |

Applications of Dodec 2 Ene 1,12 Diol in Sustainable Materials Science and Chemical Engineering

Development of Biorenewable and Biodegradable Polymers from Dodec-2-ene-1,12-diol

The synthesis of polyesters from diols and dicarboxylic acids is a well-established method for producing biodegradable polymers. nih.gov Long-chain diols, in particular, are known to impart flexibility and hydrophobicity to the resulting polymer, which can be advantageous for various applications. The presence of a double bond in this compound offers a site for further chemical modification or for influencing the polymer's properties and degradability.

Research on polyesters derived from the saturated analogue, 1,12-dodecanediol (B52552), has demonstrated the creation of high molecular weight polyesters with properties comparable to polyethylene. For instance, polyesters synthesized from 1,12-dodecanediol and various aliphatic diacids have shown high weight average molecular weights (>60,000 g/mol ). researchgate.net The incorporation of this compound into such polyester (B1180765) backbones could introduce a kink in the polymer chain, potentially altering the crystallinity and, consequently, the mechanical properties and biodegradation rate. The unsaturation can also be a target for enzymatic degradation, potentially enhancing the biodegradability of the resulting polymers.

Moreover, the terminal hydroxyl groups of this compound allow for its incorporation into various types of polymers, including polyesters, polyurethanes, and polycarbonates, through polycondensation reactions. specialchem.comresearchgate.net The ability to derive such diols from renewable feedstocks, for instance through the metabolic engineering of microorganisms or from plant oils, positions them as key building blocks for a more sustainable polymer industry. researchgate.netacs.org

Role in Green Polymer Chemistry and Circular Economy Initiatives

Green polymer chemistry emphasizes the use of renewable resources, the design of environmentally benign synthesis processes, and the creation of polymers that are recyclable or biodegradable. This compound aligns with these principles. Its potential derivation from bio-based sources contributes to the first principle. The synthesis of polymers from this diol can be achieved through solvent-free melt polycondensation, a technique that minimizes the use of hazardous solvents. acs.org

In the context of a circular economy, which aims to minimize waste and keep materials in use for as long as possible, polymers designed for depolymerization and chemical recycling are highly desirable. rsc.orguminho.pt The ester linkages in polyesters derived from this compound are susceptible to hydrolysis or alcoholysis, which could allow for the recovery of the monomeric units for repolymerization. The presence of the double bond might also offer a selective cleavage point for chemical recycling processes. The transition to a circular economy is a key strategy to reduce the environmental impact of plastics and recover value from waste. rsc.org

Novel Polymeric Architectures and Properties Derived from this compound Monomer

The unique structure of this compound, with its long aliphatic chain and internal double bond, can be exploited to create novel polymeric architectures with tailored properties. The flexibility of the long C12 chain can be used to produce soft and ductile materials. For instance, polyesters based on 1,12-dodecanediol have exhibited high elongation at break, a property that is desirable for flexible packaging applications. researchgate.net

The double bond in this compound can be utilized in several ways. It can be preserved in the polymer backbone to influence chain packing and thermal properties. Alternatively, it can be used as a site for post-polymerization modification, such as cross-linking to create thermosets or grafting other molecules to impart specific functionalities. For example, UV-curable unsaturated polyesters have been developed for 3D printing applications, where the double bonds in the polymer backbone are cross-linked upon exposure to UV light. acs.org This approach could be adapted for polymers containing this compound to create advanced materials for additive manufacturing.

The ability to control macromer properties based on monomer inputs is a key advantage in designing materials for specific applications, such as drug delivery vehicles and tissue scaffolds. nih.gov The use of this compound as a comonomer would allow for fine-tuning of properties like molecular weight, number of unsaturated bonds per chain, and thermal characteristics. nih.gov

Table 1: Potential Influence of this compound on Polymer Properties

| Structural Feature of Monomer | Potential Impact on Polymer Properties |

|---|---|

| Long C12 Aliphatic Chain | Increased flexibility, ductility, and hydrophobicity. Lower glass transition temperature. |

| Internal Double Bond | Site for cross-linking, grafting, or other post-polymerization modifications. Potential for altered crystallinity and biodegradability. |

| Terminal Hydroxyl Groups | Reactive sites for polymerization into polyesters, polyurethanes, etc. |

Future Directions in the Sustainable Utilization of Long-Chain Unsaturated Diols

The sustainable utilization of long-chain unsaturated diols like this compound is a promising area of research in polymer science. Future work should focus on several key aspects. Firstly, the development of efficient and scalable bio-based production routes for these monomers is crucial for their commercial viability. This could involve metabolic engineering of microorganisms or the chemical transformation of fatty acids derived from plant oils.

Secondly, a systematic investigation of the structure-property relationships of polymers derived from this compound is needed. This would involve synthesizing a range of polymers with varying comonomers and characterizing their mechanical, thermal, and degradation properties. Understanding how the position and stereochemistry of the double bond affect the final properties will be of particular importance.

Finally, exploring the full potential of the unsaturation in the polymer backbone for creating advanced functional materials is a key future direction. This could lead to the development of self-healing materials, shape-memory polymers, and advanced composites. As the demand for sustainable and high-performance polymers continues to grow, long-chain unsaturated diols are poised to play an increasingly important role in the future of materials science.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Dodec-2-ene-1,12-diol in laboratory settings?

- Methodological Answer: Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid aerosol formation during weighing or transfer. Conduct pre-experiment risk assessments to address acute toxicity (oral, dermal) and respiratory hazards. Emergency procedures should include immediate eye irrigation with water for 15 minutes and decontamination of exposed skin using pH-neutral cleansers .

Q. How should this compound be stored to maintain its chemical integrity?

- Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation of the double bond. Ensure secondary containment to mitigate leakage risks. Monitor storage conditions using temperature loggers and avoid proximity to strong oxidizers or ignition sources .

Q. Which spectroscopic techniques are optimal for confirming the structure of this compound?

- Methodological Answer: Use -NMR to identify the vinylic protons (δ 5.2–5.6 ppm, doublet splitting) and hydroxyl groups (δ 1.5–2.0 ppm, broad). Complement with -NMR to resolve the double bond (C2 and C3 at ~120–130 ppm) and hydroxyl-bearing carbons. Validate purity via HPLC with a C18 column and UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers design experiments to study the regioselective functionalization of this compound’s double bond?

- Methodological Answer: Employ transition-metal catalysts (e.g., Pd or Ru complexes) under controlled atmospheres to test hydrofunctionalization (e.g., hydroboration or epoxidation). Monitor reaction progress using in-situ FTIR to track carbonyl or epoxide formation. Optimize solvent polarity (e.g., THF vs. DCM) to influence regioselectivity .

Q. What strategies address discrepancies in reported reaction yields when using this compound as a crosslinking agent?

- Methodological Answer: Standardize reaction parameters (temperature, stoichiometry, and catalyst loading) across studies. Use kinetic modeling to identify rate-limiting steps. Validate reproducibility via triplicate experiments with error bars. Characterize side products using GC-MS to detect unintended oligomerization or oxidation .

Q. How can the stability of this compound be evaluated under varying pH conditions for biomedical applications?

- Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 3–10) at 40°C for 30 days. Monitor degradation via LC-MS to identify hydrolysis byproducts (e.g., mono-alcohols or ketones). Correlate stability with Arrhenius plots to predict shelf-life under physiological conditions .

Q. What experimental approaches resolve contradictions in the compound’s cytotoxicity across cell lines?

- Methodological Answer: Perform dose-response assays (e.g., IC determination) using standardized cell viability protocols (MTT or resazurin). Control for metabolic interference by using serum-free media during exposure. Validate mechanisms via flow cytometry (apoptosis/necrosis markers) and ROS detection assays .

Methodological Considerations

- Data Validation : Cross-reference NMR and MS data with computational simulations (e.g., DFT for predicted chemical shifts) .

- Safety Compliance : Align handling protocols with OSHA and REACH guidelines, including waste disposal via certified hazardous waste contractors .

- Collaborative Workflows : Use version-controlled electronic lab notebooks (ELNs) to document experimental variables and ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.